1-Benzofuran-6-amine

概要

説明

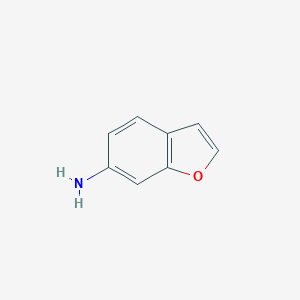

1-Benzofuran-6-amine is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The amine group at the 6th position of the benzofuran ring gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

科学的研究の応用

1-Benzofuran-6-amine has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.

作用機序

Target of Action

1-Benzofuran-6-amine, also known as 6-APB, is a psychoactive compound that primarily targets the serotonin, norepinephrine, and dopamine receptors in the brain . It is known to bind with high affinity to the serotonin 5-HT2B receptor , and also to the α2C-adrenergic receptor subtype . These receptors play crucial roles in mood regulation, cognition, and the body’s response to stress.

Mode of Action

The compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This means it blocks the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft and enhancing neurotransmission. Additionally, this compound is also a releasing agent of these monoamine neurotransmitters . This dual action leads to an increase in the levels of these neurotransmitters, resulting in heightened mood, increased energy, and enhanced sensory perception .

Biochemical Pathways

For instance, its agonistic action on the 5-HT2B receptor can affect the serotonergic pathways, potentially leading to mood elevation .

Pharmacokinetics

User reports suggest a slow onset of action, ranging from40 to 120 minutes . The peak effects of the drug last for about 7 hours , followed by a comedown phase of approximately 2 hours , and after-effects for up to 24 hours . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with monoamine transporters and receptors. This interaction leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can result in a range of effects, including euphoria, increased energy, enhanced sensory perception, and empathy . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its action and potential side effects . Additionally, factors such as the user’s health status, genetic makeup, and environmental stressors can also influence the compound’s effects. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

生化学分析

Biochemical Properties

1-Benzofuran-6-amine, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran compounds, including this compound, have been shown to have significant effects on various types of cells . They have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Molecular Mechanism

Benzofuran compounds are known to interact with monoamine transporters and have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Dosage Effects in Animal Models

It has been found that benzofuran derivatives are more potent than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .

準備方法

The synthesis of 1-Benzofuran-6-amine can be achieved through various synthetic routesAnother approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize catalytic strategies to enhance yield and selectivity .

化学反応の分析

1-Benzofuran-6-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group at the 6th position can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

1-Benzofuran-6-amine can be compared with other benzofuran derivatives such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Known for its use in photochemotherapy.

Angelicin: Exhibits similar biological activities but with different structural features. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Benzofuran-6-amine is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial agents.

Chemical Structure and Properties

This compound features a benzofuran ring with an amino group at the 6-position. Its molecular formula is , with a molecular weight of approximately 135.15 g/mol. The presence of both aromatic and heterocyclic components contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Benzofurans have shown significant anticancer properties across various cancer cell lines. For instance, derivatives have demonstrated concentration-dependent antiproliferative effects against HeLa and MCF-7 cells, with GI50 values in the low micromolar range . Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran ring can enhance cytotoxicity while minimizing damage to normal cells .

- Antimicrobial Properties : Benzofuran derivatives are recognized for their antimicrobial activities. The presence of halogens, nitro, and hydroxyl groups at specific positions (4, 5, and 6) has been shown to enhance antibacterial efficacy .

- Other Pharmacological Activities : Beyond anticancer and antimicrobial effects, benzofurans have been reported to possess anti-inflammatory, anticonvulsant, antiarrhythmic, and antihypertensive properties. For example, certain derivatives have been identified as effective inhibitors of topoisomerase I and sigma receptors .

Anticancer Activity

A study evaluating the anticancer effects of various benzofuran derivatives found that specific substitutions significantly influenced their efficacy against cancer cell lines. For instance, a compound with a bromine atom at the 3-position exhibited remarkable cytotoxicity against K562 leukemia cells with an IC50 value of 5 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| MCC1019 | K562 | 5 |

| MCC1019 | HL60 | 0.1 |

| This compound | HeLa | TBD |

Antimicrobial Activity

In another study focusing on the antimicrobial properties of benzofurans, it was noted that compounds with specific functional groups showed enhanced activity against various bacterial strains. The effectiveness was correlated with structural modifications.

| Compound | Activity Type | Effective Against |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| Brominated Derivative | Antifungal | Candida albicans |

特性

IUPAC Name |

1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNCZJZLEMLOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。